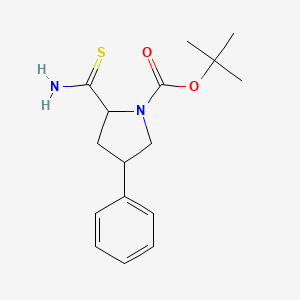

Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-16(2,3)20-15(19)18-10-12(9-13(18)14(17)21)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H2,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPWNHCGNFMQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=S)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722998 | |

| Record name | tert-Butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-70-3 | |

| Record name | tert-Butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate. This molecule represents a convergence of three critical pharmacophoric elements: a conformationally restricted pyrrolidine scaffold, a bioisosteric thioamide group, and a versatile phenyl substituent. As such, it is a valuable building block for researchers, medicinal chemists, and drug development professionals engaged in the design of novel therapeutics. This document elucidates the strategic rationale behind the chosen synthetic pathway, offers step-by-step experimental protocols, and details a robust workflow for structural verification and purity assessment. The insights provided herein are grounded in established chemical principles and are designed to be directly applicable in a modern synthetic chemistry laboratory.

Introduction: Strategic Importance of the Target Molecule

The design of novel therapeutic agents often relies on the strategic combination of well-understood structural motifs to modulate biological activity, selectivity, and pharmacokinetic properties. The target molecule, Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate, is an exemplar of this design philosophy.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that serves as a cornerstone in drug discovery.[1] Its non-planar, puckered conformation provides a three-dimensional architecture that can effectively explore the binding pockets of biological targets like enzymes and receptors.[1][2] The pyrrolidine nitrogen can act as a hydrogen bond acceptor, or, if unsubstituted, a hydrogen bond donor, further enhancing its interaction potential.[2] The incorporation of this scaffold can improve aqueous solubility and other physicochemical properties crucial for drug development.[2]

The Thioamide Group: A Versatile Amide Bioisostere

The thioamide functional group, where a sulfur atom replaces the carbonyl oxygen of an amide, is a powerful tool in peptidomimetic and medicinal chemistry.[3] This substitution significantly alters the electronic and steric properties of the bond, often leading to enhanced metabolic stability against proteolytic degradation.[3] Furthermore, the thioamide moiety can improve the cell permeability and bioavailability of parent compounds and may form unique interactions, such as chalcogen bonds, with protein targets.[3]

The Target Molecule: A Scaffold for Future Discovery

By integrating the conformationally defined 4-phenylpyrrolidine core with a versatile thioamide functional group, the title compound becomes a highly valuable building block. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the pyrrolidine nitrogen, allowing for subsequent synthetic manipulations.[4][5] The phenyl group at the 4-position can be further functionalized or can serve as a key interaction moiety, while the primary thioamide at the 2-position is primed for use in fragment-based drug design or as a precursor for constructing more complex heterocyclic systems.

Synthetic Strategy and Retrosynthetic Analysis

A robust synthetic plan requires identifying a reliable and high-yielding pathway from readily available starting materials. The key transformation in this synthesis is the formation of the thioamide group. While several methods exist for converting nitriles to thioamides[6][7][8], a more direct and classic approach involves the thionation of a primary amide. This strategy reduces the number of synthetic steps and avoids the handling of potentially toxic reagents required for nitrile synthesis.

The retrosynthetic analysis, therefore, disconnects the C=S bond, identifying the primary amide, Tert-butyl 2-carbamoyl-4-phenylpyrrolidine-1-carboxylate, as the immediate precursor. This amide can be readily synthesized from a commercially available N-Boc-protected amino acid via standard peptide coupling chemistry.

Figure 1: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system, with clear steps and expected outcomes. All operations involving volatile or malodorous reagents should be performed in a certified chemical fume hood.

Materials and Reagents

-

(2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (N-Boc-(2S,4R)-4-phenylproline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Step 1: Synthesis of Tert-butyl (2S,4R)-2-carbamoyl-4-phenylpyrrolidine-1-carboxylate (Amide Intermediate)

Causality: This step employs a standard peptide coupling reaction to form the primary amide from the carboxylic acid. EDC activates the carboxyl group, HOBt suppresses side reactions and racemization, and DIPEA acts as a non-nucleophilic base to neutralize the ammonium salt formed in situ.

Protocol:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(2S,4R)-4-phenylproline (1.0 eq), EDC (1.5 eq), and HOBt (1.5 eq).

-

Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the starting acid).

-

Stir the solution at room temperature for 20 minutes to allow for the formation of the activated ester.

-

In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of anhydrous DMF and add DIPEA (2.0 eq).

-

Add the ammonium chloride/DIPEA solution to the reaction mixture dropwise at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to yield the amide as a white solid.

Step 2: Thionation to Yield Tert-butyl (2S,4R)-2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate

Causality: Lawesson's reagent is a highly effective thionating agent that converts the carbonyl oxygen of the amide into a sulfur atom. The reaction is typically driven by heat.

Protocol:

-

Place the amide intermediate (1.0 eq) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

-

Dissolve the amide in anhydrous toluene.

-

Add Lawesson's Reagent (0.6 eq) to the solution. Caution: Lawesson's reagent and its byproducts are malodorous. Handle exclusively in a fume hood.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude residue directly by flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc). The thioamide product is typically a pale yellow solid.

Figure 2: Experimental workflow for the two-step synthesis.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Theoretical Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₂N₂O₂S |

| Molecular Weight | 322.43 g/mol |

| XLogP3 (Predicted) | 3.1 - 3.5 |

| Hydrogen Bond Donors | 2 (from -NH₂) |

| Hydrogen Bond Acceptors | 3 (from C=S, 2x C=O) |

| Monoisotopic Mass | 322.13967 Da |

Characterization Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Predicted Physicochemical Properties and Synthesis of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate

Disclaimer: The following technical guide addresses the physicochemical properties, synthesis, and potential applications of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate. As of the date of this publication, specific experimental data for this exact molecule is not extensively available in the public domain. Therefore, this guide has been constructed as a predictive overview based on well-established principles of organic chemistry and extensive data from structurally analogous compounds. The protocols and data presented herein are intended for research and development professionals and should be considered as a scientifically grounded starting point for the experimental investigation of this compound.

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds. This guide focuses on a specific derivative, Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate, a molecule with significant potential in drug discovery, particularly as a putative dipeptidyl peptidase (DPP) inhibitor. This document provides a comprehensive, predictive analysis of its physicochemical properties, a plausible and detailed synthetic route, and a discussion of its potential therapeutic applications. By extrapolating from established data on related N-Boc-protected phenylpyrrolidine derivatives and thioamides, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and evaluate this promising compound.

Part 1: Introduction and Rationale

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a privileged scaffold in modern drug discovery. Its rigid, non-planar structure provides a three-dimensional framework that is ideal for creating molecules with specific spatial orientations, which is crucial for selective interaction with biological targets. A significant number of approved drugs and clinical candidates incorporate the pyrrolidine motif, highlighting its importance.

Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate combines several key structural features that suggest a strong potential for biological activity. The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, which can also influence the lipophilicity and cell permeability of a molecule. The 4-phenylpyrrolidine core provides a rigid scaffold with a lipophilic phenyl group that can engage in hydrophobic interactions with protein targets. The 2-carbamothioyl (thioamide) group is a bioisostere of the amide group, often introduced to modulate metabolic stability, hydrogen bonding capacity, and target affinity.

Given the structural similarities to known dipeptidyl peptidase-4 (DPP-4) inhibitors, it is hypothesized that this compound could exhibit similar activity. DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. This guide, therefore, serves as a proactive technical resource, providing a logical and scientifically supported framework for the investigation of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate as a potential therapeutic agent.

Part 2: Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for the target molecule is not available, we can predict these properties with a reasonable degree of accuracy using computational methods and by comparison with structurally related molecules.

Table 1: Predicted Physicochemical Properties of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate

| Property | Predicted Value | Method of Estimation |

| Molecular Formula | C₁₆H₂₂N₂O₂S | Elemental Composition |

| Molecular Weight | 306.42 g/mol | Calculation |

| XLogP3 | 3.5 | Computational Prediction |

| Hydrogen Bond Donors | 2 | Structural Analysis |

| Hydrogen Bond Acceptors | 3 | Structural Analysis |

| Rotatable Bond Count | 3 | Structural Analysis |

| Topological Polar Surface Area | 74.9 Ų | Computational Prediction |

| Formal Charge | 0 | Structural Analysis |

Data estimated using computational tools and comparison with similar structures on PubChem.

Solubility and Lipophilicity: The presence of the phenyl ring and the tert-butyl group suggests that the molecule will have moderate to high lipophilicity, as indicated by the predicted XLogP3 value of 3.5. This would favor solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol. Aqueous solubility is expected to be low, a common characteristic of many small molecule drugs.

Stereochemistry: The pyrrolidine ring in the target molecule contains at least two stereocenters (at positions 2 and 4). The specific stereoisomer will have a profound impact on its biological activity, as the precise three-dimensional arrangement of the phenyl and carbamothioyl groups will determine its fit within a protein's binding site. Synthesis would need to be stereocontrolled to produce a specific isomer for biological evaluation.

Part 3: Proposed Synthesis and Characterization

The synthesis of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate can be logically approached from commercially available or readily synthesized precursors. The following proposed synthetic route is based on established and reliable organic transformations.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Predictive)

Step 1: Synthesis of Tert-butyl 2-carbamoyl-4-phenylpyrrolidine-1-carboxylate (Amide Intermediate)

This step involves the conversion of the carboxylic acid of N-Boc-4-phenyl-L-proline into a primary amide. A mixed anhydride method followed by ammonolysis is a reliable approach.

-

Activation: Dissolve N-Boc-4-phenyl-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C in an ice-salt bath.

-

Add N-methylmorpholine (1.1 eq) dropwise, followed by the dropwise addition of isobutyl chloroformate (1.1 eq). The reaction mixture is stirred at -15 °C for 30 minutes.

-

Ammonolysis: A pre-cooled solution of aqueous ammonia (excess) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove THF. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amide. The product can be purified by silica gel column chromatography.

Step 2: Synthesis of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate (Thionation)

This final step converts the primary amide to the corresponding thioamide using Lawesson's reagent.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amide intermediate (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.6 eq) to the solution.[3]

-

Thionation: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue can be purified by silica gel column chromatography to separate the desired thioamide from phosphorus byproducts.[1][4]

Characterization

The structure of the final compound would be confirmed using standard spectroscopic techniques:

-

¹H NMR: Expected signals would include the characteristic singlet for the tert-butyl protons (~1.4 ppm), multiplets for the pyrrolidine ring protons, and aromatic protons from the phenyl group. The N-H protons of the thioamide group would likely appear as two broad singlets at a downfield chemical shift.

-

¹³C NMR: The spectrum would show signals for the tert-butyl carbons, the pyrrolidine ring carbons, the aromatic carbons, and a characteristic downfield signal for the thiocarbonyl carbon (C=S).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound.

Part 4: Potential Biological Activity and Therapeutic Applications

The structural features of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate strongly suggest its potential as a dipeptidyl peptidase (DPP) inhibitor.

Hypothesized Mechanism of Action

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion. Many known DPP-4 inhibitors contain a pyrrolidine scaffold that mimics the proline residue of the natural substrates.

Caption: Hypothesized mechanism of action via DPP-4 inhibition.

Structure-Activity Relationship (SAR) Insights

Based on the extensive literature on DPP-4 inhibitors, we can infer the potential roles of the different structural moieties of the target compound:

-

Pyrrolidine Ring: This core structure is expected to bind to the S1 subsite of the DPP-4 active site, which has a preference for proline-like structures.

-

4-Phenyl Group: The phenyl substituent likely occupies a hydrophobic pocket within the enzyme's active site, contributing to binding affinity and selectivity.

-

2-Carbamothioyl Group: This group can form key hydrogen bonds with residues in the active site. The replacement of the amide oxygen with sulfur can alter the electronic properties and hydrogen bonding capabilities, potentially leading to improved potency or a different binding mode compared to amide analogs.

Therapeutic Potential

If confirmed as a potent and selective DPP-4 inhibitor, Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate could be a valuable lead compound for the development of new treatments for type 2 diabetes mellitus. The key advantages of DPP-4 inhibitors as a class include oral bioavailability and a low risk of hypoglycemia.

Part 5: Conclusion and Future Directions

This technical guide has provided a predictive yet scientifically rigorous overview of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate. Based on the analysis of its structural components and comparison with analogous compounds, it is predicted to be a lipophilic, stereochemically rich molecule with significant potential as a dipeptidyl peptidase inhibitor. A plausible and detailed synthetic route has been proposed to facilitate its synthesis and experimental evaluation.

The next critical steps for advancing the understanding of this compound are:

-

Experimental Synthesis and Characterization: The proposed synthetic route should be carried out to obtain the compound and confirm its structure using modern analytical techniques.

-

In Vitro Biological Evaluation: The synthesized compound should be screened for its inhibitory activity against DPP-4 and other related proteases to determine its potency and selectivity.

-

Stereoselective Synthesis and Evaluation: The different stereoisomers of the compound should be synthesized and evaluated separately to identify the most active isomer.

-

Lead Optimization: If promising activity is observed, further structural modifications can be explored to optimize its potency, selectivity, and pharmacokinetic properties.

The information presented in this guide provides a solid foundation for these future investigations, paving the way for the potential discovery of a novel therapeutic agent.

Part 6: References

-

Cao, Y., et al. (2011). ChemMine tools: an online service for analyzing and clustering small molecules. PMC. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]

-

Google Patents. (n.d.). CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

ProteinIQ. (n.d.). Molecular descriptors calculator. [Link]

-

ChemMine Tools. (n.d.). Help and Tutorial. [Link]

-

MDPI. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. [Link]

-

The Royal Society of Chemistry. (2009). Synthesis and rearrangement of a bridged thioamide. [Link]

-

Beilstein Journals. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]

-

Organic Chemistry Portal. (n.d.). Thionation Using Fluorous Lawesson's Reagent. [Link]

-

MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

-

ResearchGate. (2018). Modification of organic compounds with Lawesson's reagent. [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

ACS Publications. (2003). Synthesis of 4-cis-Phenyl-l-proline via Hydrogenolysis. [Link]

-

Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]

-

Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

Sources

An In-depth Technical Guide to the Biological Activity of Novel Pyrrolidine Derivatives

Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Modern Drug Discovery

The five-membered saturated nitrogen heterocycle, pyrrolidine, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its remarkable prevalence in a vast array of natural products, particularly alkaloids, and numerous FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold."[2][3][4] The power of the pyrrolidine ring lies in its unique stereochemical and conformational properties. The sp³-hybridized carbon atoms provide a non-planar, three-dimensional structure that allows for efficient exploration of pharmacophore space, a feature often lacking in flat, aromatic systems.[1][2] This non-planarity, known as "pseudorotation," coupled with the potential for multiple stereocenters, enables the precise spatial orientation of substituents to optimize interactions with biological targets like enzymes and receptors.[2][5]

This guide provides an in-depth exploration of the diverse biological activities exhibited by novel pyrrolidine derivatives. We will delve into their applications as anticancer, antimicrobial, and neuroprotective agents, among others. For each area, we will examine the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile pyrrolidine scaffold in their therapeutic discovery programs.

Chapter 1: Anticancer Activity of Pyrrolidine Derivatives

The development of novel anticancer agents remains a paramount challenge in global health. Pyrrolidine derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxicity against various cancer cell lines through diverse mechanisms of action.[3][6]

Mechanisms of Anticancer Action

Novel pyrrolidine derivatives exert their anticancer effects by modulating a range of critical cellular pathways.

-

Enzyme Inhibition: Many derivatives function as potent enzyme inhibitors. For instance, specific pyrrolidin-2-one derivatives have been identified as powerful inhibitors of PI3K (Phosphoinositide 3-kinase) and EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, enzymes that are crucial components of signaling pathways frequently hyperactivated in cancer.[7]

-

Receptor Antagonism: Certain derivatives act as antagonists for receptors involved in cancer progression and metastasis. A notable example is the antagonism of the chemokine receptor CXCR4, which plays a role in tumor cell migration.[8][9] By blocking this receptor, these compounds can potentially inhibit metastasis.[8][9]

-

Induction of Apoptosis: Halogen-substituted spiropyrrolidine derivatives have been shown to induce apoptotic cell death, mediated by the increased activation of caspase-3 proteins, a key executioner in the apoptotic cascade.[8]

Caption: Simplified pathways for anticancer activity of pyrrolidine derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

-

Aromatic Substituents: Studies on pyrrolidine sulfonamides revealed that fluorophenyl substituents at position 3 offered better in vitro potency compared to an unsubstituted phenyl ring.[1]

-

Heterocyclic Moieties: The incorporation of a thiophene ring into certain derivatives resulted in better activity against MCF-7 and HeLa cell lines compared to their phenyl ring counterparts.[1] Similarly, the addition of 1,3,4-oxadiazolethione and 4-aminotriazole rings has been shown to enhance anticancer activity.[10]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected novel pyrrolidine derivatives against various human cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Spiropyrrolidine-thiazolo-oxindole | 2,4-dichlorophenyl substituted | HepG2 (Liver) | 0.85 ± 0.20 µg/mL | [8] |

| Thiophen-containing Pyrrolidine | Derivative 37e | MCF-7 (Breast) | 17 µM | [1] |

| Thiophen-containing Pyrrolidine | Derivative 37e | HeLa (Cervical) | 19 µM | [1] |

| Pyrrolidine Chalcone | Derivative 3FP | MDA-MB-468 (Breast) | 25 µg/mL | [11][12] |

| Pyrrolidine-Copper(II) Complex | Complex 37a | SW480 (Colon) | 0.99 ± 0.09 µM | [8][9] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a cornerstone colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] Its principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[13][14]

Caption: Standard workflow for the MTT cell viability assay.

Methodology

-

Cell Seeding:

-

Trypsinize and count cells from a logarithmic growth phase culture.

-

Prepare a cell suspension and adjust the concentration to 5-10×10⁴ cells/mL.[15]

-

Seed 100 µL of the cell suspension per well into a 96-well flat-bottom plate (resulting in 5,000-10,000 cells/well).[15]

-

Causality: Seeding an appropriate cell density is critical. Too few cells will yield a low signal, while over-confluence can inhibit growth and affect results.

-

Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel pyrrolidine derivatives in the appropriate cell culture medium. It is common to use 5-7 concentration gradients.[15]

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Self-Validation: Include control wells:

-

Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration test well.

-

Untreated Control: Cells in medium only, representing 100% viability.

-

Blank Control: Medium only (no cells) to measure background absorbance.[16]

-

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).[15]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter sterilize and protect from light.[17]

-

At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[15][16]

-

Incubate the plate for 2-4 hours at 37°C.[16] During this time, viable cells will convert the MTT into visible purple crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution, such as DMSO, to each well.[15]

-

Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete dissolution of the crystals.[15][17]

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[14][16] A reference wavelength of 630 nm can be used to reduce background noise.[16]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each treatment using the formula:

-

% Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

-

-

Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Chapter 2: Antimicrobial Activity of Pyrrolidine Derivatives

The rise of multidrug-resistant pathogens presents a severe threat to public health, necessitating the discovery of new antimicrobial agents.[18][19] Pyrrolidine derivatives have demonstrated a remarkable ability to modulate a wide range of microbial targets, showing excellent in vitro activity against both Gram-positive and Gram-negative bacteria with potentially fewer side effects.[2][20]

Mechanism of Antimicrobial Action

A key mechanism for the antibacterial action of some pyrrolidine derivatives is the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts. Specifically, 1,2,4-oxadiazole pyrrolidine derivatives have been shown to inhibit DNA gyrase and topoisomerase IV .[8][9] These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death. This targeted approach is advantageous as it minimizes effects on host cells.

Data Summary: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrrolidine derivatives against various bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[21]

| Compound Class | Derivative Example | Bacterial Strain | Activity (MIC) | Reference |

| Pyrrolidine-Thiazole | 4-fluorophenyl substituted (51a ) | Bacillus cereus | 21.70 ± 0.36 µg/mL | [8][9] |

| Pyrrolidine Chalcone | Derivative 3BP, 3CP, 3DP | Staphylococcus aureus | 0.025 µg/mL | [11][12] |

| Pyrrolidine Chalcone | Derivative 3AP, 3IP | Enterococcus faecalis | 0.025 µg/mL | [11][12] |

| Pyrrolidine Chalcone | Derivative 3CP | Mycobacterium tuberculosis | 6.25 µg/mL | [12] |

| Sulfonylamino Pyrrolidine | Derivative 38 | Pseudomonas aeruginosa | 5.82 µg/mL | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[21][22] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Caption: Workflow for MIC determination using the broth microdilution method.

Methodology

-

Preparation of Bacterial Inoculum:

-

From an overnight culture on a non-selective agar plate, select several morphologically similar colonies.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth, MHB) or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension (typically 1:100 or as per CLSI/EUCAST guidelines) in MHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[21]

-

Causality: A standardized inoculum is crucial for reproducibility. An inoculum that is too dense can overwhelm the compound, leading to falsely high MICs.

-

-

Preparation of Microdilution Plate:

-

Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

-

Prepare a stock solution of the test compound at twice the highest desired final concentration.

-

Add 100 µL of this compound stock to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Self-Validation:

-

Well 11: Growth Control (contains 100 µL of broth with no compound).

-

Well 12: Sterility Control (contains 100 µL of uninoculated broth).

-

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum (prepared in step 1) to wells 1 through 11. Do not add bacteria to the sterility control (well 12).

-

The final volume in each well will be 100 µL.

-

Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[23]

-

-

Determination of MIC:

-

After incubation, check the controls. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

-

Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[21] The result is reported in µg/mL.

-

Chapter 3: Neuroprotective and CNS Activities

Neurodegenerative disorders like Alzheimer's disease (AD) and ischemic stroke pose significant therapeutic challenges.[24][25] The pyrrolidine scaffold is being actively explored for developing multipotent agents that can address the complex pathologies of these conditions.[26]

Mechanisms of Neuroprotective Action

Pyrrolidine derivatives can confer neuroprotection through multiple synergistic mechanisms.

-

Cholinesterase Inhibition: A primary strategy in symptomatic AD treatment is to increase acetylcholine levels in the brain.[27] Many pyrrolidine derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that degrade acetylcholine.[4][28]

-

Reduction of Amyloid-β (Aβ) Protein: Some oxopyrrolidine derivatives have shown the ability to inhibit the Aβ42 protein, a key component of the amyloid plaques that are a hallmark of AD.[29]

-

Combating Oxidative Stress: Oxidative stress is a key pathogenic factor in many neurodegenerative diseases.[24] Novel pyrrolidine-2-one derivatives have been shown to be effective in treating biochemical changes by mitigating lipid peroxidation (LPO) and boosting levels of endogenous antioxidants like reduced glutathione (GSH) and superoxide dismutase (SOD).[24][30]

-

Ion Channel Modulation: In the context of ischemic stroke, novel pyrrolidine derivatives have been developed as potent blockers of neuronal sodium (Na⁺) channels, which can prevent the excessive neuronal firing and cell death associated with ischemic events.[25]

Data Summary: Neuroprotective Activity

| Compound Class | Activity Metric | Target/Model | Result | Reference |

| Oxopyrrolidine | IC₅₀ (AChE Inhibition) | Acetylcholinesterase | 1.84 ng/g tissue | [29] |

| Oxopyrrolidine | IC₅₀ (Aβ42 Inhibition) | Amyloid β 42 Protein | 11.3 Pg/g tissue | [29] |

| Pyrrolidine Analog | Na⁺ Channel Blockade | Neuronal Na⁺ channels | Potent Blocker | [25] |

| Pyrrolidine-2-one | Biochemical Modulation | Scopolamine-induced model | Reduced LPO, Increased GSH | [24] |

Experimental Workflow: Scopolamine-Induced Cognitive Impairment Model

This in vivo model is widely used to screen for compounds with potential anti-amnesic and cognitive-enhancing properties. Scopolamine, a muscarinic receptor antagonist, induces a temporary cholinergic deficit and oxidative stress, mimicking certain cognitive aspects of Alzheimer's disease.[24][27]

Caption: Workflow for an in vivo scopolamine-induced cognitive deficit model.

Conceptual Workflow

-

Animal Treatment: Mice or rats are treated with the test pyrrolidine derivative or a vehicle control over a specific period (e.g., 14 days).[24]

-

Impairment Induction: During the latter part of the treatment period, cognitive impairment is induced by intraperitoneal injection of scopolamine.[24]

-

Behavioral Assessment: Learning and memory are assessed using standardized behavioral tests such as the Morris water maze or Rota-rod test.[24] The goal is to see if the test compound can prevent or reverse the deficits caused by scopolamine.

-

Biochemical Analysis: Following behavioral testing, brain tissues (e.g., hippocampus, cortex) are collected.[30] Homogenates are prepared to measure key biochemical markers, including acetylcholinesterase (AChE) activity and indicators of oxidative stress like lipid peroxidation (LPO) and levels of antioxidants such as reduced glutathione (GSH).[24][30]

-

Causality & Validation: The effectiveness of the pyrrolidine derivative is determined by its ability to significantly improve performance in behavioral tests and normalize the biochemical markers compared to the scopolamine-only treated group. A positive control, such as donepezil, is often included for comparison.[24]

Chapter 4: Emerging Biological Activities

The versatility of the pyrrolidine scaffold extends beyond the major areas discussed. Researchers are actively exploring its potential in a variety of other therapeutic fields.

-

Antiviral Activity: The search for new antiviral agents is continuous, and pyrrolidine derivatives are being investigated.[9][31] A standard screening approach involves first determining the compound's cytotoxicity on a host cell line (e.g., VERO-E6) to identify non-toxic concentrations.[32] Then, the antiviral activity is assessed by treating virus-infected cells with these non-toxic concentrations and measuring the reduction in viral load or cytopathic effect.[32][33]

-

Anti-inflammatory Activity: N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and shown to act as multi-target anti-inflammatory agents by inhibiting cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) enzymes.[34]

-

Antidiabetic Activity: A novel series of pyrrolidine-2-carbonitrile derivatives were found to act as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[35] In vivo studies showed that these compounds effectively decreased blood glucose after an oral glucose challenge.[35]

Conclusion and Future Outlook

The pyrrolidine ring is unequivocally a versatile and privileged scaffold in drug discovery, offering a unique three-dimensional architecture that is conducive to potent and selective interactions with a wide range of biological targets.[1][2] This guide has highlighted the significant progress made in developing novel pyrrolidine derivatives with potent anticancer, antimicrobial, and neuroprotective properties, supported by robust in vitro and in vivo data.

The future of pyrrolidine-based drug discovery is bright. Key future directions will likely involve:

-

Multi-target Drug Design: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets simultaneously, a particularly relevant strategy for complex diseases like cancer and neurodegeneration.[26][36]

-

Stereoselective Synthesis: As biological activity is often highly dependent on stereochemistry, the development of more efficient stereoselective synthetic methods will be crucial to isolate the most potent and safest enantiomers.[2][5]

-

Translational Studies: Moving promising lead compounds from in vitro and preclinical in vivo models into more advanced stages of drug development, with a focus on optimizing pharmacokinetic and safety profiles.

By continuing to explore the vast chemical space around this remarkable heterocycle, the scientific community is well-positioned to develop the next generation of therapeutics to address unmet medical needs.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. RSC Medicinal Chemistry. [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. National Center for Biotechnology Information (PMC). [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. [Link]

-

Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. ResearchGate. [Link]

-

Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online. [Link]

-

Cell Viability Assays. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

-

Antiviral Drug Screening. Virology Research Services. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. [Link]

-

Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. PubMed. [Link]

-

MTT Analysis Protocol. Creative Bioarray. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB). [Link]

-

Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information (PMC). [Link]

-

Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. [Link]

-

In vitro methods for testing antiviral drugs. National Center for Biotechnology Information (PMC). [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]

-

Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information (PMC). [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ResearchGate. [Link]

-

Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. JoVE. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]

-

Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... protocols.io. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Organic and Medicinal Chemistry International Journal. [Link]

-

Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed. [Link]

-

Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents. PubMed. [Link]

-

General structure of pyrrolidine derivatives and compound 15 being most.... ResearchGate. [Link]

-

Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. [Link]

-

Broad-Spectrum Activity of Small Molecules Acting against Influenza a Virus: Biological and Computational Studies. MDPI. [Link]

-

Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. ChemistrySelect. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. clyte.tech [clyte.tech]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 23. protocols.io [protocols.io]

- 24. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases [ricerca.uniba.it]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. tandfonline.com [tandfonline.com]

- 33. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 34. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate

A Whitepaper for Advanced Research and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel synthetic compound, Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate. In the absence of direct empirical data for this specific molecule, this document synthesizes existing knowledge of its core structural motifs—the pyrrolidine scaffold, the carbamothioyl functional group, and the 4-phenyl substitution—to propose a scientifically grounded hypothesis. We posit that this compound likely functions as a competitive enzyme inhibitor. This guide provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols for target identification and validation, cellular effect characterization, and computational modeling. The methodologies are designed to be self-validating, ensuring the generation of robust and reliable data for researchers in drug discovery and development.

Introduction and Rationale

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its conformational flexibility and stereochemical complexity allow for precise three-dimensional arrangements of functional groups, facilitating potent and selective interactions with biological targets. Similarly, the thioamide (carbamothioyl) group, a bioisostere of the more common amide bond, offers unique physicochemical properties. Thioamides are known to exhibit enhanced metabolic stability and can form distinct hydrogen bonding and metal-coordinating interactions, often leading to improved target affinity and altered pharmacological profiles.[2]

The subject of this guide, Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate, integrates these key features. The presence of a phenyl group at the 4-position of the pyrrolidine ring further suggests a potential for specific aromatic interactions with a target protein. Based on the established roles of these individual components in bioactive molecules, we hypothesize that this compound's primary mechanism of action is the inhibition of a specific enzyme.

Hypothesized Mechanism of Action: Competitive Enzyme Inhibition

We propose that Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate acts as a competitive inhibitor of a specific enzyme. This hypothesis is predicated on the following rationale:

-

The Pyrrolidine Scaffold: Many enzyme inhibitors utilize the pyrrolidine core to mimic the transition state of a substrate or to position key interacting moieties within an enzyme's active site. Pyrrolidine derivatives have been successfully developed as inhibitors for various enzymes, including neuraminidase, dipeptidyl peptidase IV (DPP-IV), and enoyl acyl carrier protein reductase (InhA).[3][4][5]

-

The Carbamothioyl Group: The thioamide moiety is a critical feature in several known enzyme inhibitors. For instance, it plays a crucial role in the inhibitory activity of compounds targeting the histone methyltransferase ASH1L, where the sulfur atom participates in a key chalcogen bond within the enzyme's active site.[2] This suggests the carbamothioyl group of our target compound could form vital interactions with its enzymatic target.

-

The 4-Phenyl Substituent: The phenyl group can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which are critical for the binding of many small molecule inhibitors to their protein targets.

The combination of these structural features suggests a molecule designed to fit into and interact with a specific enzymatic active site, thereby blocking the binding of the natural substrate.

Proposed Experimental Validation

To rigorously test the hypothesis of competitive enzyme inhibition, a multi-faceted experimental approach is required. The following sections detail the proposed protocols.

Target Identification and Initial Screening

Given the novelty of the compound, the initial step is to identify its potential enzymatic targets. A panel of enzymes, selected based on the known activities of structurally related compounds, should be used for initial screening.

Table 1: Proposed Enzyme Panel for Initial Screening

| Enzyme Class | Specific Examples | Rationale |

| Proteases | Dipeptidyl Peptidase IV (DPP-IV) | Pyrrolidine-based compounds are known DPP-IV inhibitors.[6] |

| Cathepsins | ||

| Glycosidases | Neuraminidase | Pyrrolidine derivatives have been developed as neuraminidase inhibitors.[3] |

| α-Glucosidase | Polyhydroxylated pyrrolidines are known inhibitors.[1] | |

| Reductases | Enoyl Acyl Carrier Protein Reductase (InhA) | Pyrrolidine carboxamides are a known class of InhA inhibitors.[5] |

| Methyltransferases | ASH1L | The thioamide moiety is a key feature of some ASH1L inhibitors.[2] |

Protocol 1: General Enzyme Inhibition Assay (Biochemical)

-

Enzyme and Substrate Preparation: Recombinant human enzymes and their corresponding fluorogenic or chromogenic substrates are prepared in appropriate assay buffers.

-

Compound Preparation: A stock solution of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate is prepared in DMSO and serially diluted to create a range of test concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the test compound at various concentrations or a vehicle control (DMSO).

-

Pre-incubate the enzyme and compound mixture for 15 minutes at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Elucidation of Inhibition Kinetics

Once a target enzyme is identified, the next step is to determine the mode of inhibition.

Protocol 2: Enzyme Kinetics Study

-

Experimental Setup: Perform the enzyme inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate and the inhibitor.

-

Data Collection: Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Data Analysis:

-

Generate a Michaelis-Menten plot for the uninhibited enzyme to determine the Vmax and Km.

-

Create Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visualize the effect of the inhibitor on the enzyme kinetics.

-

Analyze these plots to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed. For competitive inhibition, an increase in the apparent Km with no change in Vmax is expected.

-

Cellular Assays for Target Engagement and Downstream Effects

To confirm that the compound engages its target in a cellular context and elicits a biological response, cell-based assays are essential.

Protocol 3: Cellular Target Engagement Assay

-

Cell Culture: Culture a cell line that expresses the target enzyme.

-

Compound Treatment: Treat the cells with varying concentrations of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate for a defined period.

-

Target Engagement Measurement:

-

Cellular Thermal Shift Assay (CETSA): Lyse the cells and heat the lysates to a range of temperatures. Analyze the amount of soluble target protein remaining at each temperature using Western blotting or ELISA. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

-

Activity-Based Protein Profiling (ABPP): Utilize a probe that covalently binds to the active site of the target enzyme. Pre-incubate cell lysates with the test compound before adding the probe. A decrease in probe labeling of the target enzyme indicates that the compound is binding to the active site.

-

-

Data Analysis: Quantify the changes in protein stability or probe labeling as a function of compound concentration to determine the cellular EC50.

Protocol 4: Downstream Signaling Pathway Analysis

-

Cell Treatment: Treat cells with the compound at concentrations around its cellular EC50.

-

Analysis of Downstream Markers:

-

Western Blotting: Analyze the phosphorylation status or expression levels of key proteins in the signaling pathway downstream of the target enzyme.

-

Quantitative PCR (qPCR): Measure the mRNA levels of genes regulated by the target enzyme's pathway.

-

Metabolomics: Analyze changes in the cellular metabolome that are dependent on the activity of the target enzyme.

-

-

Data Analysis: Quantify the changes in downstream markers to confirm that target engagement by the compound leads to the expected biological effect.

Computational Modeling and a Priori Target Assessment

Computational methods can provide valuable insights into the potential binding mode of the compound and help prioritize experimental efforts.

Workflow 1: In Silico Target Prediction and Docking

Caption: Computational workflow for target identification.

Conclusion

While the precise mechanism of action of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate remains to be empirically determined, a strong hypothesis based on its structural components points towards competitive enzyme inhibition. The experimental and computational workflows detailed in this guide provide a robust and comprehensive strategy for testing this hypothesis. The successful execution of these protocols will not only elucidate the mechanism of action of this novel compound but also pave the way for its potential development as a therapeutic agent.

References

-

Zhang, J., Pan, X., Wang, C., Wang, F., Li, P., Xu, W., & He, L. (2012). Pharmacophore modeling, 3D-QSAR studies, and in-silico ADME prediction of pyrrolidine derivatives as neuraminidase inhibitors. Chemical biology & drug design, 79(3), 353–359. [Link]

-

Pharmacophore- based virtual screening, 3D- QSAR, molecular docking approach for identification of potential dipeptidyl peptidase IV inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

-

Li Petri, G., Raimondi, M. V., & Grillo, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in current chemistry (Cham), 379(5), 34. [Link]

-

He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2011). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of medicinal chemistry, 54(17), 5887–5903. [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2023). Journal of medicinal chemistry, 66(15), 10243–10289. [Link]

-

Taş, S., Döndaş, H. A., Döndaş, N. Y., Poyraz, S., Taşkın Tok, T., Atlı Demiray, G., Belveren, S., İnce, T., Demir, Y., Yılmaz, M. B., Ülger, M., Tamer, M. A., Sansano, J. M., & Pask, C. M. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Future medicinal chemistry, 17(19), 2361–2377. [Link]

-

Thioxo amino acid pyrrolidides and thiazolidides: new inhibitors of proline specific peptidases. Semantic Scholar. [Link]

-

He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2011). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of medicinal chemistry, 54(17), 5887–5903. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2023). Journal of medicinal chemistry, 66(15), 10243–10289. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacophore modeling, 3D-QSAR studies, and in-silico ADME prediction of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

An In-Depth Technical Guide to the In Silico Modeling of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate Interactions with Cyclooxygenase-2 (COX-2)

The pyrrolidine scaffold is a versatile feature in many biologically active compounds, prized for its ability to explore three-dimensional space due to its non-planar structure.[4] The presence of a carbamothioyl (thioamide) group and a phenyl substituent suggests the potential for specific interactions within a protein binding site, such as hydrogen bonding and hydrophobic contacts. Given that derivatives of similar carbamate and phenyl-containing compounds have shown anti-inflammatory properties[5][6][7], COX-2, a key enzyme in the inflammatory pathway, presents a logical and high-value target for this in silico investigation.[8]

This guide is structured to walk researchers through a multi-step computational workflow, from initial structure preparation to advanced molecular dynamics simulations. Each step is designed to build upon the last, providing a holistic view of the molecule's potential as a COX-2 inhibitor.

Part 1: Foundational Setup and Molecular Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the critical first steps of preparing both the ligand and the protein for subsequent analysis.

Ligand Structure Generation and Optimization

The initial phase involves the generation of a three-dimensional structure for Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate. This can be achieved using chemical drawing software such as ChemDraw or Marvin Sketch, followed by a conversion to a 3D format.

Protocol 1: Ligand Preparation

-

2D Sketching: Draw the molecule in a 2D chemical editor.

-

Conversion to 3D: Use the editor's built-in functionality to generate a 3D structure.

-

Energy Minimization: Perform an initial energy minimization using a force field such as MMFF94. This step is crucial for obtaining a low-energy, geometrically plausible conformation.

-

File Format Conversion: Save the optimized structure in a suitable format for docking, such as .mol2 or .pdbqt. Open Babel is a valuable tool for these conversions.

Protein Target Selection and Preparation

For this study, we will use the crystal structure of human COX-2 in complex with a known inhibitor to define the binding site. A suitable entry from the Protein Data Bank (PDB) is 1CX2 .

Protocol 2: Protein Preparation

-

PDB File Download: Obtain the crystal structure of COX-2 (e.g., PDB ID: 1CX2) from the RCSB PDB database.

-

Initial Cleaning: Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand, using a molecular visualization tool like UCSF Chimera or PyMOL.[9]

-

Structural Correction: Check for and repair any missing atoms or residues.

-

Protonation: Add hydrogen atoms appropriate for a physiological pH of 7.4.

-

Charge Assignment: Assign partial charges to all atoms using a standard force field (e.g., AMBER).

-

Final File Preparation: Save the cleaned and prepared protein structure in the .pdbqt format for use with AutoDock Vina.[10][11]

Part 2: Predicting Binding Affinity and Pose with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.[11][12][13]

Workflow for Molecular Docking

Caption: Molecular docking workflow from preparation to analysis.

Defining the Binding Site

The binding site for docking is defined by creating a "grid box" that encompasses the active site of COX-2. This is typically centered on the position of the co-crystallized ligand in the original PDB file.

Docking Simulation

Using a tool like AutoDock Vina, the ligand is docked into the prepared COX-2 structure. The software will explore various conformations and orientations of the ligand within the binding site and score them based on a semi-empirical free energy force field.[9]

Protocol 3: Molecular Docking with AutoDock Vina

-

Input Files: Provide the prepared protein (.pdbqt) and ligand (.pdbqt) files.

-

Configuration File: Create a configuration file specifying the coordinates of the grid box center and its dimensions (e.g., 25 x 25 x 25 Å).

-

Execution: Run the Vina executable from the command line, referencing the configuration file.

-

Output: Vina will generate a file containing the predicted binding poses and their corresponding binding affinities in kcal/mol.

Analysis of Docking Results

The output from the docking simulation provides two key pieces of information:

-

Binding Affinity: A lower negative value indicates a stronger predicted binding.

-

Binding Pose: The 3D orientation of the ligand in the active site.

The top-scoring poses should be visually inspected to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of COX-2.

| Parameter | Description | Example Value |

| Binding Affinity | Predicted free energy of binding. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding pocket forming significant contacts. | Arg120, Tyr355, Ser530 |

| Interaction Types | Nature of the chemical interactions. | Hydrogen bond, Hydrophobic |

Part 3: Understanding Dynamic Behavior with Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations offer insights into the dynamic stability of the protein-ligand complex over time.[14][15][16][17]

Workflow for Molecular Dynamics Simulation

Caption: Key stages of a molecular dynamics simulation workflow.

System Preparation for MD

The best-scoring pose from docking is used as the starting point. The protein-ligand complex is placed in a periodic box of water molecules, and ions are added to neutralize the system. A force field (e.g., AMBER, CHARMM) is chosen to describe the atomic interactions.

Protocol 4: System Setup with GROMACS [14][18]

-

Topology Generation: Use GROMACS tools to generate the topology files for both the protein and the ligand.

-

Solvation: Create a simulation box and fill it with a chosen water model (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the overall charge of the system.

Simulation Execution

The simulation proceeds in several stages:

-

Energy Minimization: To remove any steric clashes.

-

Equilibration (NVT and NPT): The system is gradually heated to the target temperature (NVT ensemble) and then equilibrated at the target pressure (NPT ensemble).

-

Production MD: The main simulation run, during which trajectory data is collected.

Trajectory Analysis

The output trajectory is analyzed to assess the stability of the complex.

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD suggests a stable complex.

-

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein.

-

MM-PBSA/GBSA: A method to estimate the binding free energy from the MD trajectory, providing a more refined prediction than docking scores.

| Analysis Metric | Purpose | Interpretation of a Favorable Result |

| RMSD | Assess overall structural stability of the complex. | Plateauing of the RMSD curve after an initial rise. |

| RMSF | Identify flexible regions of the protein. | Low fluctuations in the binding site residues. |

| MM-PBSA/GBSA | Calculate binding free energy. | A large negative value. |

Part 4: Elucidating Key Chemical Features with Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[19][20][21][22]

Workflow for Pharmacophore Modeling

Caption: Pharmacophore modeling workflow and its applications.

Pharmacophore Model Generation

Based on the stable interactions observed in the MD simulation, a pharmacophore model can be generated. This model consists of features like:

-

Hydrogen Bond Donors/Acceptors

-

Hydrophobic Centers

-

Aromatic Rings

-

Positive/Negative Ionizable Groups

Software such as LigandScout or Phase can be used to automatically generate these models from the protein-ligand complex.

Applications in Drug Discovery

The generated pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel scaffolds that may also bind to COX-2.[23] It can also guide the optimization of the initial hit compound by highlighting which chemical features are most critical for binding.

Conclusion

This in-depth technical guide outlines a robust in silico workflow for characterizing the potential interactions of Tert-butyl 2-carbamothioyl-4-phenylpyrrolidine-1-carboxylate with COX-2. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can build a comprehensive, multi-faceted hypothesis of the molecule's binding mode, affinity, and dynamic behavior. The insights gained from this computational approach are invaluable for prioritizing compounds for synthesis and experimental validation, thereby accelerating the drug discovery pipeline.

References

-

GROMACS Tutorials. [Link]

-

GROMACS tutorial | Biomolecular simulations - EMBL-EBI. [Link]

- Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553.

- Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(3), 261-267.

-

Step-by-Step Tutorial on Molecular Docking - Omics tutorials. (2024). [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025). [Link]

-

Molecular Docking Experiments - Chemistry LibreTexts. (2022). [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). [Link]

-

Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. (2025). [Link]

-

The impact of pharmacophore modeling in drug design - ResearchGate. (2025). [Link]

-

Introduction to Molecular Dynamics - the GROMACS tutorials! [Link]

-

Molecular Docking Tutorial. [Link]

-

Running molecular dynamics simulations using GROMACS - Galaxy Training! (2019). [Link]

-